

Application Note: Quantification of Cholesteryl Gamma-Linolenate by LC-MS

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Compound of Interest

Compound Name: Cholesteryl Gamma Linolenate

Cat. No.: B15550682

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Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol and fatty acids within the body. Dysregulation of cholesteryl ester metabolism is implicated in numerous diseases, including atherosclerosis and non-alcoholic fatty liver disease. Cholesteryl gamma-linolenate, an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is of particular interest due to the anti-inflammatory properties associated with GLA and its metabolites.^{[1][2]} Accurate quantification of specific cholesteryl esters like cholesteryl gamma-linolenate in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and specific quantification of cholesteryl gamma-linolenate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method described is based on established principles for the analysis of hydrophobic lipids and is suitable for various biological samples such as plasma, cells, and tissues.^{[3][4][5]}

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS method for cholesteryl gamma-linolenate quantification. These values are representative and may vary based on the specific instrumentation and matrix used.

Parameter	Expected Value	Description
Linearity (r^2)	> 0.99	The coefficient of determination for the calibration curve.
Limit of Detection (LOD)	0.5 - 5 ng/mL	The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)	1 - 15 ng/mL	The lowest concentration of the analyte that can be accurately and precisely quantified. [6]
Precision (%RSD)	< 15%	The relative standard deviation for replicate measurements.
Accuracy (%Recovery)	85 - 115%	The closeness of the measured value to the true value.

Experimental Protocols

This section details the methodology for the quantification of cholesteryl gamma-linolenate.

Sample Preparation (Lipid Extraction)

A biphasic solvent extraction using methyl tert-butyl ether (MTBE) is recommended for the efficient extraction of neutral lipids like cholesteryl esters.[\[7\]](#)

- Materials:
 - Methanol (MeOH), HPLC grade
 - Methyl tert-butyl ether (MTBE), HPLC grade
 - Water, LC-MS grade

- Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated analog (e.g., d7-cholesterol).[3][7]
- Procedure:
 - To 100 μ L of biological sample (e.g., plasma, cell lysate), add 225 μ L of cold methanol containing the internal standard.
 - Vortex for 10 seconds.
 - Add 750 μ L of cold MTBE.
 - Vortex for 10 seconds and shake for 6 minutes at 4°C.
 - Induce phase separation by adding 188 μ L of LC-MS grade water.
 - Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
 - Carefully collect the upper organic layer (containing the lipids) into a clean tube.
 - Dry the extract under a stream of nitrogen or using a centrifugal evaporator.
 - Reconstitute the dried lipid extract in 100 μ L of a suitable solvent, such as a methanol/toluene (9:1, v/v) mixture, for LC-MS analysis.[7]

Liquid Chromatography (LC)

Reverse-phase chromatography is employed to separate cholesteryl gamma-linolenate from other lipid species.

- Instrumentation:
 - UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)[4][8]
 - Column: C18 reverse-phase column (e.g., Gemini 5U C18, 5 μ m, 50 x 4.6 mm)[4][8]
 - Column Temperature: 65°C[9]
 - Autosampler Temperature: 4°C

- Mobile Phases:[4][8]
 - Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate
 - Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate
- Gradient Elution:[4][8]
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 5 µL

Time (min)	% Mobile Phase B
0.0	40
4.0	40
6.0	60
16.0	100
22.0	100
24.0	40
30.0	40

Mass Spectrometry (MS)

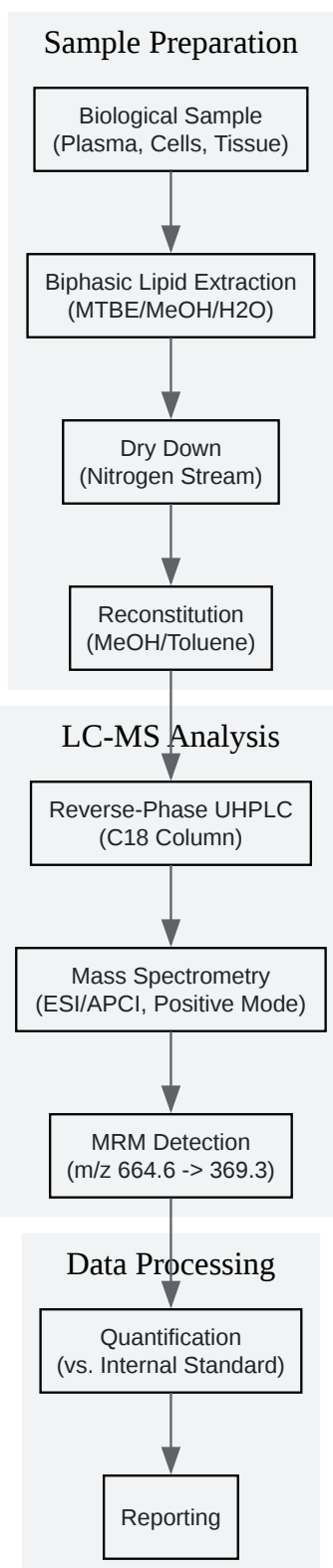
A triple quadrupole or QTOF mass spectrometer is ideal for the sensitive and specific detection of cholesteryl gamma-linolenate using Multiple Reaction Monitoring (MRM) or parallel reaction monitoring.

- Instrumentation:
 - Triple Quadrupole or QTOF Mass Spectrometer (e.g., Agilent 6545 QTOF or equivalent)[4][8]

- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for neutral lipids.[9]
- MS Parameters (Positive Ion Mode):
 - Due to the poor ionization of cholesteryl esters, forming ammonium adducts $[M+NH_4]^+$ is a common strategy.[3][6] The characteristic fragmentation for cholesteryl esters is the neutral loss of the cholesterol backbone.[10]
 - For Cholesteryl Gamma-Linolenate ($C_{45}H_{74}O_2$, MW: 646.57), the precursor and product ions would be:
 - Precursor Ion (Q1): m/z 664.6 ($[M+NH_4]^+$)
 - Product Ion (Q3): m/z 369.3 (corresponding to the dehydrated cholesterol fragment $[cholesterol - H_2O + H]^+$)[9]
 - Source Conditions (typical):
 - Spray Voltage: 3.0 - 5.5 kV
 - Source Temperature: 250 - 350°C[6]
 - Nebulizing Gas Flow: 3 L/min[11]
 - Drying Gas Flow: 10 L/min[11]

Visualizations

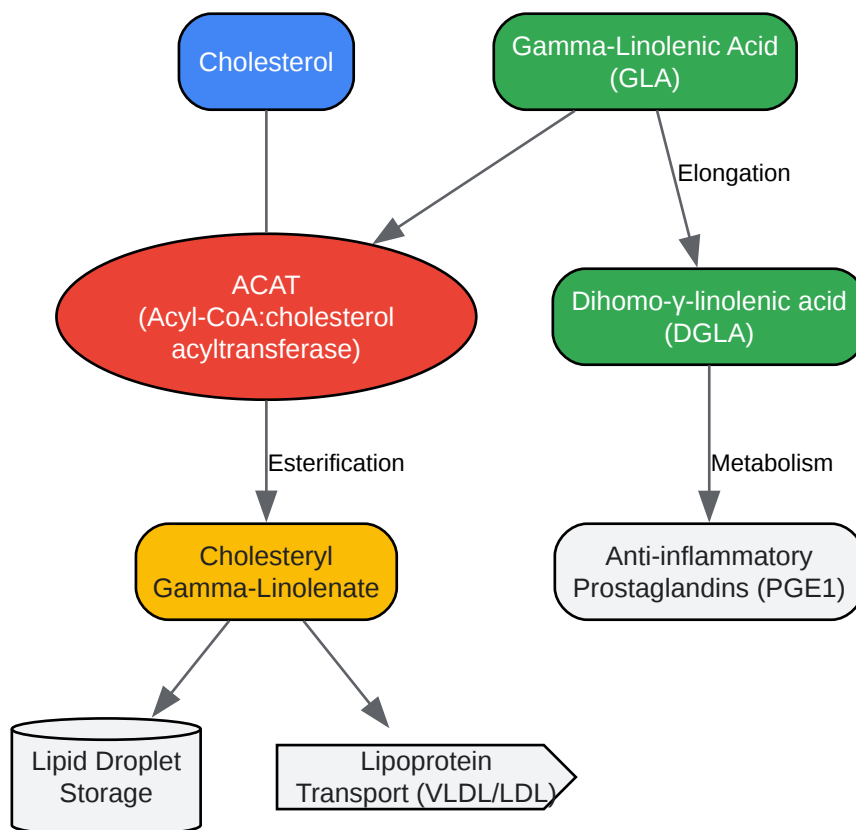
Experimental Workflow



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Caption: LC-MS workflow for cholesteryl gamma-linolenate quantification.

Metabolic Context of Cholesteryl Gamma-Linolenate



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Caption: Formation and metabolic context of cholesteryl gamma-linolenate.

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